Superior Degradation Potency: MMH1 Achieves Sub-Nanomolar DC50, Outperforming JQ1 and Conventional PROTACs
MMH1 demonstrates exceptional degradation potency with a half-maximal degradation concentration (DC50) of 1 nM and a maximal degradation (Dmax) of 95% for BRD4 BD2 in cellular assays . This sub‑nanomolar DC50 is a hallmark of highly efficient targeted degradation. In direct head‑to‑head comparisons using flow cytometry of BRD4BD2-eGFP in K562 cells, MMH1 at 0.1 μM induced robust degradation, whereas the parent inhibitor JQ1 at a 10‑fold higher concentration (1 μM) showed no degradation activity [1]. Furthermore, in comparative studies with bifunctional PROTACs dBET6 and MZ1, MMH1 achieved more potent degradation at lower concentrations and after shorter treatment durations (2 h and 6 h), highlighting its faster onset of action [1].
| Evidence Dimension | Degradation potency (DC50) and efficacy (Dmax) |
|---|---|
| Target Compound Data | DC50 = 1 nM; Dmax = 95% |
| Comparator Or Baseline | JQ1: No degradation at 1 μM; dBET6/MZ1: Lower potency at matched concentrations |
| Quantified Difference | MMH1 induces degradation at 0.1 μM (10-fold lower than JQ1) with near‑complete Dmax; superior to PROTACs in early timepoints |
| Conditions | K562 cells expressing BRD4BD2-eGFP; 16 h treatment for DC50/Dmax; time‑course analysis at 0.1 μM and 1 μM |
Why This Matters
Sub‑nanomolar DC50 enables robust target depletion at low concentrations, minimizing off‑target effects and facilitating in vivo dosing.
- [1] Li YD, et al. Extended Data Fig. 3: Optimized electrophilic warheads increases potency of degraders. Nat Chem Biol. 2024. PMC11582070. View Source
